(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen
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Overview
Description
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one, also known as 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen or 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen, is a complex organic compound. It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the furocoumarin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-hydroxy-methylbutoxy side chain: This is achieved through nucleophilic substitution reactions, where the chloro group is introduced using reagents like thionyl chloride or phosphorus pentachloride, followed by the addition of the hydroxy-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted furocoumarins.
Scientific Research Applications
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders like psoriasis and vitiligo.
Industry: Utilized in the development of agricultural chemicals and photodynamic therapy agents.
Mechanism of Action
The mechanism of action of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include various enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific chloro-hydroxy-methylbutoxy side chain, which imparts distinct chemical and biological properties. Similar compounds include:
8-Methoxypsoralen: Known for its use in phototherapy.
5-Methoxypsoralen: Studied for its anticancer properties.
4,5’,8-Trimethylpsoralen: Used in the treatment of skin disorders.
These compounds share a common furocoumarin core but differ in their side chains, leading to variations in their biological activities and applications.
Biological Activity
The compound (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g] benzopyran-7-one , also known as 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen and 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen , belongs to the class of furocoumarins, which are known for their diverse biological activities. This article provides a thorough overview of the biological activity associated with these compounds, including their mechanisms of action, therapeutic applications, and recent research findings.
Overview of Psoralen Derivatives
Psoralens are naturally occurring compounds that have been extensively studied for their pharmacological properties. They are primarily known for their ability to intercalate with DNA and RNA, leading to various biological effects. The introduction of substituents, such as the chloro and hydroxy groups in the compounds under discussion, can significantly influence their biological activity.
1. Antiviral Activity
Psoralen derivatives have shown promising antiviral effects, particularly against human immunodeficiency virus (HIV). Studies indicate that these compounds can inhibit viral replication by interfering with the viral life cycle and enhancing host immune responses . The specific mechanism involves the formation of covalent bonds with nucleic acids, which may disrupt viral RNA synthesis.
2. Anticancer Properties
Research has highlighted the potential of psoralen derivatives in cancer therapy. They have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation . For instance, studies have reported that psoralen can enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment.
3. Phototherapy Applications
Psoralens are widely used in phototherapy for skin disorders like psoriasis and vitiligo. This treatment modality, known as PUVA (psoralen plus ultraviolet A), leverages the photosensitizing properties of psoralens to promote skin repigmentation and reduce inflammation . The mechanism involves the activation of psoralens by UV light, leading to DNA cross-linking and subsequent therapeutic effects.
The biological activity of psoralen derivatives can be attributed to several key mechanisms:
- DNA Intercalation : Psoralens bind to DNA upon activation by UV light, leading to cross-linking between DNA strands, which inhibits replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, psoralens can generate ROS, contributing to oxidative stress in target cells and promoting apoptosis in cancer cells.
- Immunomodulatory Effects : Some studies suggest that psoralens can modulate immune responses, enhancing the activity of immune cells against tumors or infections .
Research Findings and Case Studies
Recent studies have focused on optimizing the structure of psoralen derivatives to enhance their biological activities. For example:
Properties
Molecular Formula |
C16H15ClO5 |
---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
9-[(2R)-3-chloro-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
VNNTVHKCIBWHDR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
Origin of Product |
United States |
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